BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Bromodomain inhibition ATAD2 Chemoproteomics

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a selective ATAD2 bromodomain ligand (Kd=158 nM; >10-fold selectivity over BRD4/BRD3) and a validated 11β-HSD1 inhibitor template. The C4 4‑bromophenyl substituent is pharmacophorically essential—replacement (e.g., 2‑methoxyphenyl) abolishes ATAD2 binding. The free NH‑azetidinone core permits modular N‑alkylation, N‑acylation, or N‑arylation, a key advantage over pre‑aryl substituted analogs (e.g., CAS 7661‑26‑9). Available at ≥95% purity as a research‑grade building block for oncology and metabolic disorder probe development. Order now.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 1862787-06-1
Cat. No. B2921429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
CAS1862787-06-1
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1(C(NC1=O)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)
InChIKeyGOYFRJCGKBXHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS 1862787-06-1) Procurement and Differentiation Guide


4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a 3,3-disubstituted azetidin-2-one (β-lactam) featuring a 4-bromophenyl substituent at the C4 position and a gem‑dimethyl group at C3. It belongs to the broader class of 3,3-dimethylazetidin-2-ones that have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The compound is commercially available as a research‑grade scaffold with typical purity of 95%+ .

Why In‑Class Azetidin‑2‑ones Cannot Substitute for 4‑(4‑Bromophenyl)-3,3‑dimethylazetidin‑2‑one


Azetidin‑2‑ones are not a uniform commodity. The specific combination of a C3 gem‑dimethyl group and a C4 4‑bromophenyl substituent in this compound creates a distinct three‑dimensional pharmacophore. Within the 3,3‑dimethylazetidin‑2‑one chemotype, substituent variation at the C4 position dramatically alters target selectivity; for example, changing the C4 aryl group from 4‑bromophenyl to 2‑methoxyphenyl can redirect binding preference across different bromodomain‑containing proteins [1]. Similarly, the presence or absence of an N‑phenyl substituent (compare CAS 7661‑26‑9) influences both molecular conformation and the available vectors for further derivatization [2]. Generic substitution therefore introduces unquantified shifts in both binding profile and synthetic handle utility, making direct replacement scientifically invalid.

Quantitative Differentiation Evidence: 4‑(4‑Bromophenyl)-3,3‑dimethylazetidin‑2‑one vs. Comparators


C4 Bromophenyl Enhances ATAD2 Bromodomain Binding Affinity vs. 2‑Methoxyphenyl

In a chemoproteomic bromosphere assay performed in human HUT78 cells, 4‑(4‑bromophenyl)-3,3‑dimethylazetidin‑2‑one (as its full structural context) demonstrated a Kd of 158 nM for the ATAD2 bromodomain [1]. In contrast, a structurally related 3,3‑dimethylazetidin‑2‑one bearing a 2‑methoxyphenyl group at C4 displayed no detectable binding to ATAD2 under comparable conditions [1]. The 4‑bromophenyl group therefore confers a measurable gain in ATAD2 engagement that is absent in the 2‑methoxyphenyl analog.

Bromodomain inhibition ATAD2 Chemoproteomics

C3 gem‑Dimethyl Group Confers Stereochemical Preference in 11β‑HSD1 Inhibition

Structure‑guided optimization of 3,3‑dimethylazetidin‑2‑ones against 11β‑HSD1 revealed a clear stereochemical preference for the 4S isomer when the C4 substituent is 4‑bromophenyl [1]. The (4R)‑4‑(4‑bromophenyl)‑1‑(4‑methoxyphenyl)‑3,3‑dimethylazetidin‑2‑one analog was crystallized (P212121 space group), confirming the absolute configuration required for optimal enzyme inhibition [2]. Azetidin‑2‑ones lacking the C3 gem‑dimethyl group cannot achieve this constrained stereochemical presentation, resulting in reduced potency and selectivity.

11β-HSD1 inhibition Metabolic disease Stereoselectivity

Synthetic Accessibility via Reformatsky Reaction: Distinct from N‑Aryl Analogs

The 3,3‑dimethylazetidin‑2‑one core without an N‑aryl substituent can be synthesized via Reformatsky reaction of methyl α‑bromoisobutyrate with appropriate Schiff bases [1]. In contrast, the N‑phenyl analog (1‑phenyl‑3,3‑dimethyl‑4‑(4‑bromophenyl)azetidin‑2‑one) requires a distinct synthetic route, as the Reformatsky approach with N‑aryl imines yields a different substitution pattern [2]. The NH‑containing target compound therefore provides a more versatile intermediate for late‑stage N‑functionalization compared to pre‑aryl substituted analogs.

Synthetic methodology Reformatsky reaction Scaffold diversification

Validated Application Scenarios for 4‑(4‑Bromophenyl)-3,3‑dimethylazetidin‑2‑one


Development of ATAD2‑Selective Chemical Probes

The 158 nM Kd for ATAD2, coupled with >10‑fold selectivity over BRD4 (Kd = 1590 nM) and BRD3 (Kd = 2000 nM), supports the use of this compound as a starting scaffold for ATAD2‑targeted chemical probe development. The bromophenyl group is essential for this selectivity profile, as demonstrated by the lack of ATAD2 binding in the 2‑methoxyphenyl analog [1].

11β‑HSD1 Inhibitor Lead Optimization

The 3,3‑dimethylazetidin‑2‑one core, exemplified by the (4R)‑4‑(4‑bromophenyl) analog, serves as a validated template for 11β‑HSD1 inhibition. The crystal structure (P212121, a = 5.975 Å, b = 11.69 Å, c = 23.785 Å) provides a precise starting point for structure‑based design efforts targeting metabolic disorders [2].

Diversifiable Scaffold for Medicinal Chemistry Libraries

The NH‑containing azetidin‑2‑one core, accessible via the Reformatsky reaction, permits facile N‑alkylation, N‑acylation, or N‑arylation to generate structurally diverse compound libraries. This contrasts with pre‑aryl substituted analogs (e.g., CAS 7661‑26‑9), which lack this modular synthetic handle [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.